

Spectroscopic Analysis of Levofloxacin Hydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Levofloxacin Hydrate	
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Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its hemihydrate form is a common solid-state manifestation. A thorough understanding of its structural and chemical properties is paramount for drug development, quality control, and formulation studies. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a powerful toolkit for the comprehensive characterization of **levofloxacin hydrate**. This technical guide offers an in-depth exploration of these analytical methods, complete with experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of **levofloxacin hydrate**, based on the principle of absorption of ultraviolet or visible light by the molecule, which induces electronic transitions.

Experimental Protocol

A common method for the UV-Vis analysis of **levofloxacin hydrate** involves the following steps:



- Preparation of Standard Stock Solution: Accurately weigh and dissolve a precise amount of levofloxacin hydrate reference standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL). Common solvents include methanol, water, 0.1N HCl, and 10% v/v acetonitrile.[1][2][3]
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 2-12 μg/mL).
- Spectrophotometric Measurement: Record the absorbance of each working solution using a
 double-beam UV-Vis spectrophotometer over a scanning range of 200-400 nm.[1][2] A
 solvent blank is used as the reference.
- Determination of λmax: Identify the wavelength of maximum absorbance (λmax).
- Calibration Curve: Plot a graph of absorbance versus concentration to generate a calibration curve. The linearity of this curve, as indicated by the correlation coefficient (R²), demonstrates the method's adherence to the Beer-Lambert law.

Quantitative Data

The λmax of **levofloxacin hydrate** can vary slightly depending on the solvent used.

Solvent	λmax (nm)	Concentration Range (µg/mL)	Correlation Coefficient (R²)
Water	286.4	4 - 10	> 0.997
10% v/v Acetonitrile	288	2 - 12	0.9999
Methanol	298	3 - 8	0.9999
Ethanol	299.15	8.0 - 160.0	-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the **levofloxacin hydrate** molecule by measuring the absorption of infrared radiation, which causes vibrational transitions.



Experimental Protocol

Two common techniques for solid-state IR analysis of levofloxacin hydrate are:

- Potassium Bromide (KBr) Disc Method:
 - Grind a small amount of levofloxacin hydrate with dry KBr powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Analyze the pellet using an FTIR spectrometer.
- Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS):
 - Mix appropriate quantities of levofloxacin hydrate and dry KBr to achieve the desired sample concentration.[4]
 - Analyze the mixture directly using a diffuse reflectance sampling interface.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the neat levofloxacin hydrate sample directly on the ATR crystal.
 - · Acquire the spectrum.

Quantitative Data

The IR spectrum of **levofloxacin hydrate** exhibits several characteristic absorption bands.



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3272	N-H stretch	Amine
~3082, 2974, 2936	C-H stretch	Aromatic/Aliphatic
~1724 - 1731	C=O stretch	Carboxylic acid
~1629	C=C stretch	Aromatic ring
~1305, 1288	C-O stretch	Ether/Carboxylic acid
~1193	C-F stretch	Fluoro group

The prominent carbonyl (C=O) peak around 1724-1731 cm⁻¹ is a key diagnostic band for levofloxacin.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **levofloxacin hydrate** by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol

The following protocol is based on the analysis of a 250 mM levofloxacin sample in DMSO-d₆:

- Sample Preparation: Dissolve approximately 250 mg of levofloxacin hydrate in 1 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Spectroscopy:
 - Acquire a single-scan ¹H NMR spectrum.
- ¹³C NMR Spectroscopy:
 - Acquire a ¹³C NMR spectrum using techniques such as Nuclear Overhauser Effect (NOE) polarization transfer and ¹H decoupling to enhance signal intensity and simplify the spectrum.

Quantitative Data



The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

¹H NMR Chemical Shifts (DMSO-d₆, 90 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Assignment (Tentative)
~8.6	S	H-5
~7.6	d	H-8
~7.0	d	H-9
~4.4	m	H-3
~4.3	m	H-2a, H-2b
~3.4	m	Piperazine protons
~2.4	m	Piperazine protons
~2.2	S	N-CH₃
~1.4	d	3-СН₃

¹³C NMR Chemical Shifts (DMSO-d₆, 90 MHz)



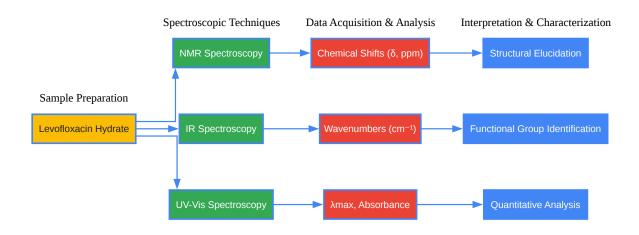
Chemical Shift (δ, ppm)	Assignment (Tentative)
~176	C-6 (COOH)
~166	C-7 (C=O)
~156	C-10a
~147	C-9a
~138	C-5a
~120	C-8
~118	C-4a
~106	C-5
~66	C-2
~55	C-3
~50	Piperazine carbons
~48	N-CH₃
~19	3-CH₃

Note: The assignments are tentative and may require further 2D NMR experiments for definitive confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **levofloxacin hydrate**.





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Caption: Workflow for the Spectroscopic Analysis of Levofloxacin Hydrate.

Conclusion

The synergistic application of UV-Vis, IR, and NMR spectroscopy provides a robust framework for the comprehensive analysis of **levofloxacin hydrate**. UV-Vis spectroscopy serves as a reliable method for quantitative determination. IR spectroscopy offers valuable insights into the functional groups present, confirming the key structural features of the molecule. NMR spectroscopy provides the most detailed structural information, enabling the precise assignment of protons and carbons within the molecular framework. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of levofloxacin-based pharmaceutical products.

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